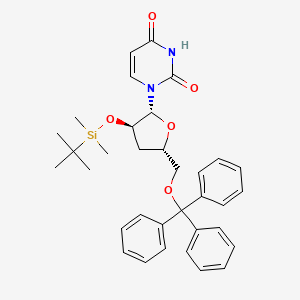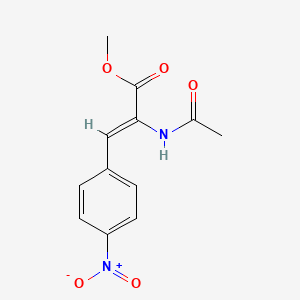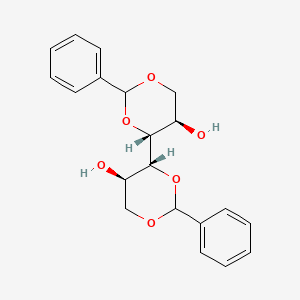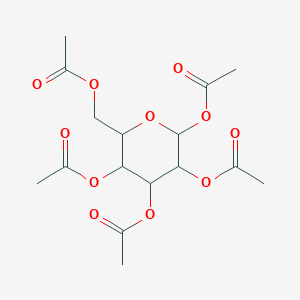
2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine (TBDMS-dUTP) is an important building block molecule used in a variety of laboratory experiments and scientific research. It is a modified nucleoside that can be used in place of the normal 2'-deoxyuridine-5'-triphosphate (dUTP) in DNA synthesis and amplification. TBDMS-dUTP is a highly stable molecule that is resistant to hydrolysis, making it an ideal choice for applications where long-term storage is required.
Aplicaciones Científicas De Investigación
Oligoribonucleotide Synthesis
This compound is used in the chemical synthesis of oligoribonucleotides on solid support by means of automated DNA synthesizers . The process involves the deprotection of base-labile phosphate, and nucleo-base protecting groups, and fluoride-labile 2′-O-(tert-butyldimethylsilyl) protecting groups of crude synthetic oligoribonucleotides . This small-scale synthesis provides enough purified material for a wide range of biochemical applications .
RNA Synthesis
2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is used in the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry . This method allows for the production of good-quality synthetic RNA either manually or machine-assisted .
Phosphoramidite Monomer Activation
The compound is used in the activation of phosphoramidite monomers with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5′-hydroxyl group of the support-bound oligonucleotide .
Deprotection of Nucleobase, Phosphate, and Ribose Protecting Groups
After the synthesis is complete, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols . This process is crucial for the production of the final RNA product .
Purification and Analysis of RNA
The compound is used in various high-pressure (performance) liquid chromatography (HPLC) procedures for the purification and analysis of the RNA .
Atom-Specific Nucleobase and Ribose Labeling
2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is used in the hybrid enzymatic and chemical synthesis of a 2′-O-cyanoethoxymethyl (CEM) [1′,6-13C2, 5-2H]-uridine phosphoramidite . This is the first report of an atom-specific nucleobase and ribose labeled CEM amidite .
Propiedades
IUPAC Name |
1-[(2R,3R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N2O5Si/c1-33(2,3)42(4,5)41-29-23-28(40-31(29)36-22-21-30(37)35-32(36)38)24-39-34(25-15-9-6-10-16-25,26-17-11-7-12-18-26)27-19-13-8-14-20-27/h6-22,28-29,31H,23-24H2,1-5H3,(H,35,37,38)/t28-,29+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBBEBKQPQRPHS-ILJQZKEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N2O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137962 |
Source


|
| Record name | 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine | |
CAS RN |
130860-12-7 |
Source


|
| Record name | 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130860-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)